molecular formula C10H11BrFN3 B577638 5-Bromo-1-tert-butyl-6-fluorobenzotriazole CAS No. 1365271-86-8

5-Bromo-1-tert-butyl-6-fluorobenzotriazole

Cat. No.: B577638
CAS No.: 1365271-86-8
M. Wt: 272.121
InChI Key: QFOIHMRBGJXXBH-UHFFFAOYSA-N
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Description

5-Bromo-1-tert-butyl-6-fluorobenzotriazole: is a chemical compound with the molecular formula C10H11BrFN3 and a molecular weight of 272.12 g/mol . It is a member of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of bromine, fluorine, and tert-butyl groups attached to a benzotriazole core.

Scientific Research Applications

Chemistry: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also employed in the development of fluorescent dyes and imaging agents .

Medicine: Its unique structure allows for the exploration of novel therapeutic agents .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor and stabilizer for polymers. It is also utilized in the production of specialty chemicals and materials .

Safety and Hazards

According to the safety information available, this compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluoroaniline and tert-butyl isocyanide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(I) iodide.

    Cyclization: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of transformations to form the benzotriazole ring system.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biochemical processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-bromo-1-tert-butyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN3/c1-10(2,3)15-9-5-7(12)6(11)4-8(9)13-14-15/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOIHMRBGJXXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=CC(=C(C=C2N=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742859
Record name 5-Bromo-1-tert-butyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-86-8
Record name 5-Bromo-1-tert-butyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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